INH14

Fragment-based drug discovery IKK inhibitor Molecular weight

INH14 is the smallest commercially available dual IKKα/IKKβ inhibitor (MW 240 Da), delivering balanced inhibition with an IKKα/IKKβ IC50 ratio of ~2.5. Unlike IKKβ-selective tool compounds (e.g., TPCA-1, IKK-16), INH14 simultaneously suppresses canonical and non-canonical NF-κB signaling downstream of TLR2, TLR4, TNF-R, and IL-1R. It achieves 49.9% serum TNFα reduction in murine inflammation models at 5 μg/g i.p. without toxicity, and attenuates NF-κB-driven wound closure in SKOV3 cells without cytotoxicity to primary monocytes at 20 μM. This fragment-like urea scaffold is pre-validated for SAR expansion via its defined CYS99 hinge-region binding pose. For labs requiring multi-pathway NF-κB interrogation or a fragment starting point for IKK inhibitor lead optimization, INH14 is the definitive choice.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 200134-22-1
Cat. No. B15617661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINH14
CAS200134-22-1
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)
InChIKeyCPCZNJSFVOOZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INH14 (CAS 200134-22-1): A Fragment-Like IKKα/β Inhibitor for Inflammation and Oncology Research — Procurement-Relevant Profile


INH14 (N-(4-Ethylphenyl)-N′-phenylurea) is a fragment-like, cell-permeable small molecule that dually inhibits IκB kinases IKKα and IKKβ, with IC50 values of 8.97 μM and 3.59 μM respectively in cell-free kinase assays [1]. Identified through phenotypic screening for TLR2-mediated NF-κB antagonists, INH14 was subsequently shown to act downstream of the TAK1/TAB1 complex, reducing NF-κB activation across multiple inflammatory pathways including TLR2, TLR4, TNF-R, and IL-1R [1]. With a molecular weight of only 240 Da, it is among the smallest known IKK inhibitors, making it a privileged starting point for fragment-based drug discovery and a valuable tool compound for probing the canonical and non-canonical NF-κB cascades [1].

Why IKK Inhibitors Are Not Interchangeable — The Case for INH14 Over Standard Alternatives


IKK inhibitors span a wide chemical and pharmacological space: highly potent IKKβ-selective agents such as TPCA-1 (IC50 17.9 nM, >22-fold selectivity over IKKα) and IKK-16 (IKKβ IC50 40 nM) potently suppress NF-κB but may spare IKKα-mediated non-canonical signaling, while allosteric inhibitors like BMS-345541 exhibit distinct binding modes that do not translate across chemotypes . INH14 occupies a unique niche — it provides balanced dual IKKα/IKKβ inhibition with a fragment-like molecular weight (240 Da), a profile not replicated by any other commercially available IKK inhibitor [1]. Substituting INH14 with a more potent but IKKβ-selective tool compound will alter the biological phenotype, particularly in systems where both canonical and non-canonical NF-κB pathways contribute to the readout. The quantitative evidence below substantiates exactly where INH14 differs from its closest functional analogs.

INH14 Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Fragment-Like Molecular Weight: INH14 at 240 Da vs. IKK-16, BMS-345541, TPCA-1, and IMD-0354

INH14 possesses a molecular weight of 240 Da, classifying it as a fragment-like compound. This is substantially lower than all major commercially available IKK inhibitors: IKK-16 (483.63 Da free base; 520.1 Da hydrochloride) , TPCA-1 (279.29 Da) , IMD-0354 (383.67 Da) , and SC-514 (~243 Da but IKKβ-selective) . BMS-345541 has a comparable MW (255.32 Da) but is an allosteric inhibitor with >13-fold selectivity for IKKβ over IKKα . INH14 is therefore the smallest dual IKKα/IKKβ inhibitor available, providing maximal ligand efficiency and a privileged scaffold for fragment-based lead optimization [1].

Fragment-based drug discovery IKK inhibitor Molecular weight Ligand efficiency

Balanced Dual IKKα/IKKβ Inhibition: INH14 IKKα/IKKβ IC50 Ratio ~2.5 vs. Highly IKKβ-Selective Comparators

In cell-free kinase assays, INH14 inhibited IKKα with an IC50 of 8.97 μM and IKKβ with an IC50 of 3.59 μM, yielding an IKKα/IKKβ IC50 ratio of approximately 2.5 [1]. This balanced dual inhibition contrasts sharply with the following commonly used IKK inhibitors: TPCA-1 (IKKβ IC50 17.9 nM; IKKα IC50 not reached at relevant concentrations; >22-fold IKKβ-selective) ; BMS-345541 (IKKβ IC50 0.3 μM; IKKα IC50 4 μM; ratio ~13.3) ; IKK-16 (IKKβ IC50 40 nM; IKKα IC50 200 nM; ratio ~5) ; and IMD-0354 (IKKβ IC50 ~250 nM; IKKα activity negligible) . INH14 is the only compound in this set that inhibits both IKKα and IKKβ within one log unit of potency, enabling simultaneous blockade of the canonical (IKKβ-driven) and non-canonical (IKKα-driven) NF-κB pathways at comparable concentrations [1].

IKKα IKKβ NF-κB canonical pathway NF-κB non-canonical pathway Kinase selectivity

Cellular NF-κB Inhibition Closely Matches Biochemical Potency: IC50 4.127 μM in HEK293-TLR2 Cells vs. IKKβ IC50 3.59 μM

In HEK293 cells overexpressing TLR2 and stimulated with the triacylated lipopeptide Pam3CSK4 (P3), INH14 reduced TLR2-mediated NF-κB transcriptional activity in a dose-dependent manner with a half-inhibitory concentration (cellular IC50) of 4.127 μM, as measured by an NF-κB-dependent luciferase reporter assay (Elam.luc) [1]. This cellular IC50 differs from the biochemical IKKβ IC50 (3.59 μM) by only 1.15-fold, indicating that INH14 is efficiently cell-permeable and that its target engagement in intact cells closely mirrors its isolated enzyme potency [1]. By comparison, many ATP-competitive IKK inhibitors exhibit substantial drops in cellular potency due to high intracellular ATP concentrations competing at the active site; for example, BMS-345541 binds an allosteric site to circumvent this issue, whereas INH14 achieves good cellular activity without requiring an allosteric mechanism [2].

Cell permeability TLR2 signaling NF-κB reporter assay Pam3CSK4 HEK293

Multi-Pathway Inflammatory Suppression: INH14 Inhibits TLR2, TLR4, TNF-R, and IL-1R Signaling Downstream of TAK1/TAB1

INH14 was initially identified as a TLR2-mediated NF-κB inhibitor, but mechanistic studies revealed broader activity: it suppressed NF-κB activation triggered by TNFα and IL-1β stimulation in HEK293 cells, and reduced TNFα production following TLR4 (LPS) stimulation in both mouse RAW264.7 macrophages (from 1411±214.3 to 892.8±84.71 pg/mL) and human primary monocytes (to 72.62% of control) [1]. Overexpression experiments mapped the site of action downstream of TAK1/TAB1 but upstream of or at the level of IKKα/β, as INH14 reduced NF-κB activation induced by overexpression of IRAK1, TRAF6, TAK1/TAB1, IKKα, or IKKβ [1]. Notably, INH14 did not affect TLR3-mediated IFN-β promoter activation (IRF3-dependent), indicating it does not globally suppress all innate immune signaling [1]. In contrast, IKKβ-selective inhibitors such as TPCA-1 and IMD-0354 are not designed to address IKKα-mediated signaling downstream of TNF-R family members involved in the non-canonical pathway .

TLR2 TLR4 TNF-R IL-1R TAK1 Multi-pathway inhibition

In Vivo Anti-Inflammatory Efficacy with No Observed Toxicity: 50% Reduction in Serum TNFα in a Murine Lipopeptide-Induced Inflammation Model

In C57BL/6J mice, intraperitoneal administration of INH14 at 5 μg/g one hour prior to lipopeptide Pam2CSK4 (P2) challenge (2.5 μg/g i.p.) reduced serum TNFα levels from 231.1±21.3 pg/mL (control) to 115.8±30.61 pg/mL — a 49.9% reduction [1]. Importantly, no pathological effects (weight loss, abnormal movements, dyspnoea) were observed in treated animals [1]. This in vivo efficacy at a relatively low dose distinguishes INH14 from many fragment-like compounds that typically lack sufficient potency for in vivo studies. For comparison, IKK-16 has demonstrated in vivo efficacy in a mouse sepsis model but at doses requiring its high biochemical potency (IKKβ IC50 40 nM), whereas BMS-345541 requires oral dosing at 10-100 mg/kg to achieve NF-κB suppression in mice [2]. INH14's in vivo activity at 5 μg/g (~1.2 mg/kg for a 25 g mouse) despite micromolar biochemical potency suggests favorable pharmacokinetics for a fragment-sized molecule [1].

In vivo inflammation model TNFα C57BL/6J mice Lipopeptide Gram-positive bacterial sepsis

Anti-Cancer Activity in Ovarian Cancer: 50% Reduction in Constitutive NF-κB Activity and Attenuated Wound Closure in SKOV3 Cells, Head-to-Head with Oxozeaenol

In the SKOV3 ovarian cancer cell line, which exhibits constitutively upregulated NF-κB signaling, INH14 reduced basal NF-κB-dependent luciferase activity by 50% and decreased IκBα degradation to a similar extent as the TAK1 inhibitor 5Z-7-oxozeaenol, both tested at 25 μM [1]. In wound-healing (scratch) assays, INH14 reduced the wound-closing ability of SKOV3 cells compared to vehicle-treated controls, although the effect was lower than that observed with oxozeaenol at the same concentration [1]. Importantly, INH14 at 20 μM was not toxic to primary human monocytes in a CCK-8 viability assay, indicating that the anti-migratory effect in SKOV3 cells is not attributable to general cytotoxicity [1]. This is a direct, within-study head-to-head comparison with a well-characterized TAK1 inhibitor, providing internal validation of INH14's on-target anti-cancer effect via IKKα/β inhibition [1].

Ovarian cancer SKOV3 NF-κB constitutive activity Wound healing Oxozeaenol Cancer cell migration

INH14 Application Scenarios: Where the Evidence Supports Prioritization Over Alternative IKK Inhibitors


Fragment-Based Drug Discovery Campaigns Targeting IKKα/β for Inflammatory Disease

INH14's fragment-like molecular weight (240 Da) and balanced dual IKKα/IKKβ inhibition make it an ideal starting point for structure-based lead optimization. Its urea scaffold forms hydrogen bonds with CYS99 in the IKKβ hinge region, providing a well-defined binding pose for structure-activity relationship (SAR) expansion [1]. Medicinal chemistry teams can use INH14 as a validated fragment hit to grow toward more potent inhibitors while retaining the balanced dual inhibition profile, a strategy unattainable with larger, IKKβ-biased tool compounds such as IKK-16 or TPCA-1 [1].

Dissecting Canonical vs. Non-Canonical NF-κB Pathway Contributions in Immunology Research

Because INH14 inhibits both IKKα and IKKβ with an IKKα/IKKβ IC50 ratio of approximately 2.5, it can be used alongside IKKβ-selective inhibitors (e.g., TPCA-1, ratio >22) in comparative experiments to deconvolve the contributions of the canonical (IKKβ/IKKγ-dependent) and non-canonical (IKKα-dependent) NF-κB pathways [1]. This experimental design is particularly valuable in B-cell biology, lymphoid organogenesis, and certain B-cell malignancies where IKKα plays a non-redundant role [1].

In Vivo Proof-of-Concept Studies in TLR2-Driven Gram-Positive Sepsis or Sterile Inflammation Models

INH14 has demonstrated a 49.9% reduction in serum TNFα in a murine lipopeptide-induced inflammation model at 5 μg/g i.p., with no observed toxicity [1]. This in vivo validation, combined with its multi-pathway coverage (TLR2, TLR4, TNF-R, IL-1R), positions INH14 as a preferred tool for animal studies of polymicrobial sepsis or multi-receptor sterile inflammation where selective blockade of a single pathway would be insufficient [1]. The absence of TLR3/IFN-β pathway suppression further suggests preserved antiviral immunity during treatment [1].

Ovarian Cancer NF-κB Dependency Studies with a Non-Cytotoxic IKK Inhibitor

In SKOV3 ovarian cancer cells, INH14 reduces constitutive NF-κB activity by 50% and attenuates wound closure without toxicity to primary human monocytes at 20 μM [1]. This profile supports applications in tumor microenvironment studies where selective NF-κB modulation is required without confounding cytotoxicity. The direct head-to-head data against oxozeaenol (TAK1 inhibitor) provides a benchmark for distinguishing IKKα/β-mediated effects from those operating through parallel MAPK pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for INH14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.